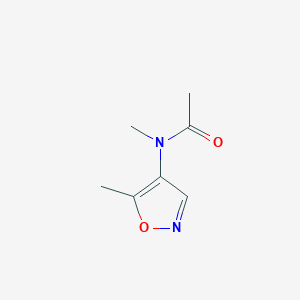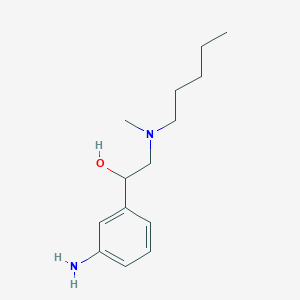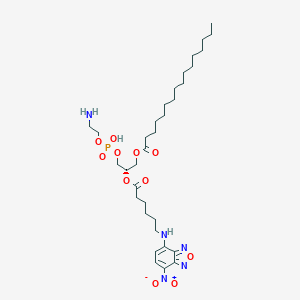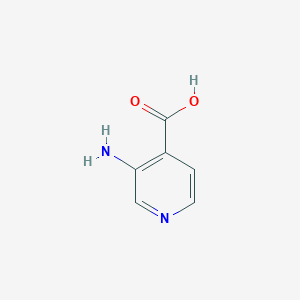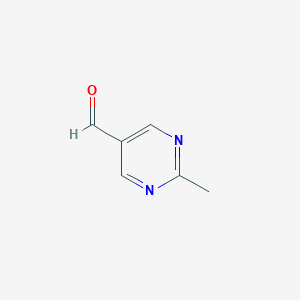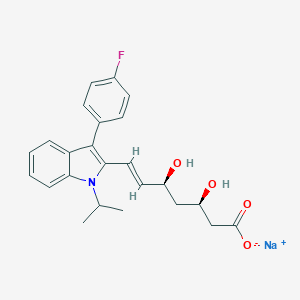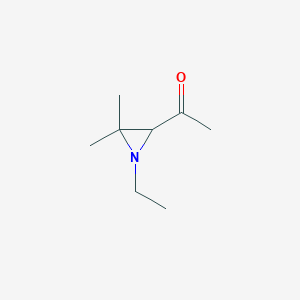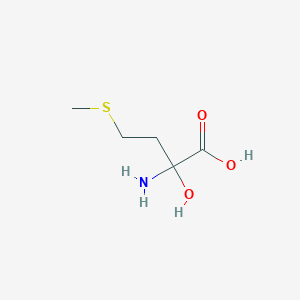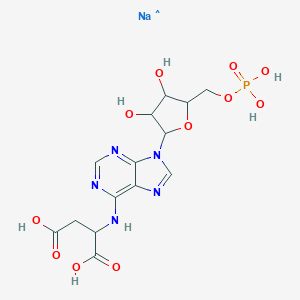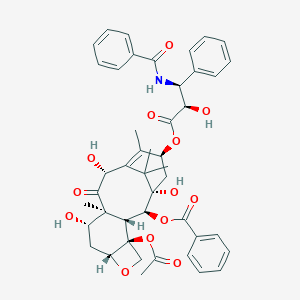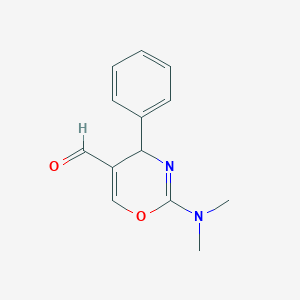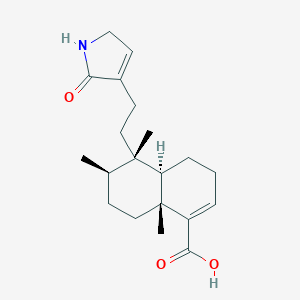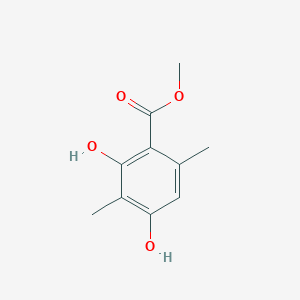![molecular formula C9H12O3S B021657 4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol CAS No. 104693-04-1](/img/structure/B21657.png)
4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol, commonly known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory conditions. It was first approved by the United States Food and Drug Administration (FDA) in 1978 for the treatment of rheumatoid arthritis and osteoarthritis. Since then, it has been used for the treatment of various other inflammatory conditions such as gout, ankylosing spondylitis, and menstrual cramps. In recent years, sulindac has gained attention for its potential use in cancer prevention and treatment.
Mechanism Of Action
Sulindac is a nonselective COX inhibitor, which means that it inhibits both COX-1 and COX-2 enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, sulindac reduces inflammation and pain. In addition, sulindac has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the NF-κB signaling pathway.
Biochemical And Physiological Effects
Sulindac has been shown to have various biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in inflammation and pain. In addition, sulindac has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Sulindac has also been shown to have antioxidant properties, which may contribute to its anticancer effects.
Advantages And Limitations For Lab Experiments
Sulindac has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, sulindac has some limitations. It is a nonselective COX inhibitor, which means that it can cause gastrointestinal side effects such as ulcers and bleeding. In addition, sulindac has a short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of sulindac. One area of research is the development of more selective COX inhibitors that have fewer gastrointestinal side effects. Another area of research is the use of sulindac in combination with other drugs for the treatment of cancer. Sulindac has also been shown to have potential in the treatment of Alzheimer's disease and Parkinson's disease, and further research in these areas is needed. Finally, the use of sulindac in the prevention of cancer recurrence is an area of ongoing research.
Synthesis Methods
Sulindac can be synthesized through a multistep process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde, which is then condensed with 2-chloroethyl methanesulfonate to form 2-(methanesulfinyl)ethyl-2-aminobenzaldehyde. This intermediate is then cyclized to form 4-[2-(methanesulfinyl)ethyl]benzene-1,2-diol.
Scientific Research Applications
Sulindac has been extensively studied for its potential use in cancer prevention and treatment. It has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and prostate cancer cells. Sulindac exerts its anticancer effects through multiple mechanisms, including inhibition of cyclooxygenase (COX) enzymes, induction of apoptosis, and inhibition of angiogenesis.
properties
CAS RN |
104693-04-1 |
|---|---|
Product Name |
4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol |
Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
4-(2-methylsulfinylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O3S/c1-13(12)5-4-7-2-3-8(10)9(11)6-7/h2-3,6,10-11H,4-5H2,1H3 |
InChI Key |
IMQIFINSHFBPIT-UHFFFAOYSA-N |
SMILES |
CS(=O)CCC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CS(=O)CCC1=CC(=C(C=C1)O)O |
synonyms |
1,2-Benzenediol, 4-[2-(methylsulfinyl)ethyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



